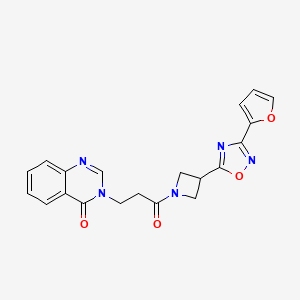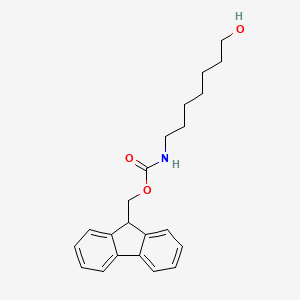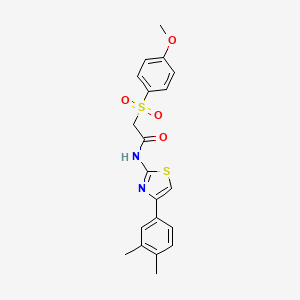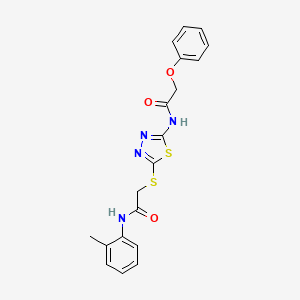![molecular formula C19H15F3N2O2S2 B2910449 N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-[2-(trifluoromethyl)phenyl]ethanediamide CAS No. 2034254-06-1](/img/structure/B2910449.png)
N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-[2-(trifluoromethyl)phenyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-[2-(trifluoromethyl)phenyl]ethanediamide, also known as BTE-1, is a chemical compound that has gained interest in scientific research due to its potential applications in medicine and nanotechnology. BTE-1 belongs to the family of bithiophene-based compounds, which have been extensively studied for their unique electronic and optical properties.
作用機序
The mechanism of action of N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-[2-(trifluoromethyl)phenyl]ethanediamide in cancer cells involves the inhibition of the Akt/mTOR signaling pathway, which is known to play a crucial role in cell proliferation and survival. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in programmed cell death.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. In vivo studies have demonstrated that this compound is well-tolerated and does not cause significant adverse effects on normal tissues. This compound has also been shown to have antioxidant properties, which may contribute to its anticancer effects.
実験室実験の利点と制限
The advantages of using N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-[2-(trifluoromethyl)phenyl]ethanediamide in lab experiments include its high purity and good solubility in organic solvents. This compound is also relatively easy to synthesize in large quantities, making it a cost-effective option for research. However, the limitations of using this compound include its limited stability under certain conditions, such as exposure to air and moisture.
将来の方向性
There are several future directions for the research on N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-[2-(trifluoromethyl)phenyl]ethanediamide. In medicine, further studies are needed to investigate the efficacy of this compound in combination with other anticancer agents, as well as its potential use in other diseases such as Alzheimer's and Parkinson's. In nanotechnology, this compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties. The development of new synthetic strategies for this compound and its derivatives can also lead to the discovery of new compounds with enhanced properties.
Conclusion
This compound is a promising compound that has gained interest in scientific research due to its potential applications in medicine and nanotechnology. The synthesis of this compound has been optimized to achieve high yields and purity. This compound has been shown to have anticancer properties and has been investigated for its potential use in organic electronics and as a building block for functional materials. Further research is needed to fully explore the potential of this compound in various scientific fields.
合成法
The synthesis of N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-[2-(trifluoromethyl)phenyl]ethanediamide involves a multi-step process that starts with the preparation of 2,3'-bithiophene, which is then functionalized with an ethyl group and a trifluoromethylphenyl group. The final product is obtained through a condensation reaction between the two functionalized compounds. The synthesis of this compound has been optimized to achieve high yields and purity.
科学的研究の応用
N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-[2-(trifluoromethyl)phenyl]ethanediamide has been studied for its potential applications in various scientific fields. In medicine, this compound has been shown to have anticancer properties by inhibiting the proliferation of cancer cells. This compound has also been investigated for its potential use as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that uses light to activate a photosensitizing agent.
In nanotechnology, this compound has been used as a building block for the synthesis of functional materials such as conjugated polymers and metal-organic frameworks. This compound has also been studied for its potential use in organic electronics, as it exhibits good charge transport properties.
特性
IUPAC Name |
N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O2S2/c20-19(21,22)14-3-1-2-4-15(14)24-18(26)17(25)23-9-7-13-5-6-16(28-13)12-8-10-27-11-12/h1-6,8,10-11H,7,9H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKZWYDFINWOGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
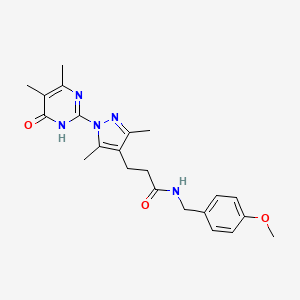
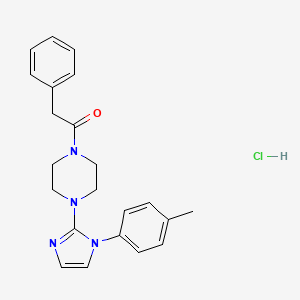

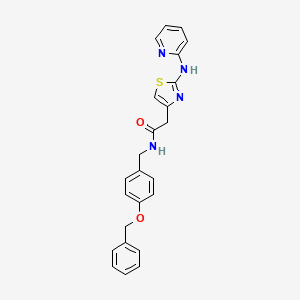
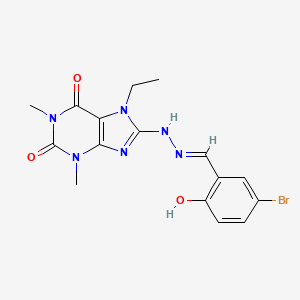
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2910377.png)
![N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2910378.png)
![tert-Butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2910379.png)
![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(2-pyridinyl)-2-propen-1-one](/img/structure/B2910380.png)
![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2910383.png)
